3-Iodo-1-isopropyl-1H-pyrazole
Overview
Description
3-Iodo-1-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C6H9IN2 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring with an iodine atom at the 3-position and an isopropyl group at the 1-position . The molecular weight of this compound is 236.05 .Chemical Reactions Analysis
Pyrazole compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
This compound has a density of 2.3±0.1 g/cm3, a boiling point of 291.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 31.7±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 83.1±3.0 cm3 . It is insoluble in water .Scientific Research Applications
Organic Synthesis and Drug Discovery
Design and Synthesis of Probes
The synthesis of pyrazole-based probes for biological evaluation, specifically targeting histone deacetylases (HDACs), demonstrates the utility of pyrazole derivatives in drug discovery. These probes exhibit potent inhibitory activity and have shown promise in antiproliferative and neuroprotective activities, highlighting their potential in therapeutic applications Raghupathi Neelarapu et al., 2011.
Catalysis and Coupling Reactions
The compound also finds application in catalysis, particularly in copper and palladium-promoted coupling reactions. Efficient coupling reactions utilizing 3-iodo derivatives underscore the importance of these functional groups in creating complex molecular architectures G. Lavecchia et al., 2004.
Material Science and Ligand Design
Development of Metal-Organic Frameworks (MOFs)
Pyrazole derivatives contribute to the development of metal-organic frameworks with high thermal and chemical stability. These frameworks find potential applications in catalysis, gas storage, and separation processes, benefiting from the structural and functional diversity offered by pyrazole-based ligands V. Colombo et al., 2011.
Optoelectronics
In optoelectronic applications, specifically in the development of phosphorescent organic light-emitting diodes (PhOLEDs), pyrazole-based compounds serve as electron-transporting units. By tuning the linking modes and optoelectronic parameters, these materials contribute to the advancement of high-efficiency lighting and display technologies Wei Li et al., 2016.
Advanced Synthetic Applications
Synthetic Methodologies
The versatility of 3-Iodo-1-isopropyl-1H-pyrazole is further exhibited in synthetic methodologies for constructing complex molecules. This includes its role in iodination reactions that are pivotal in the synthesis of highly functionalized compounds, demonstrating its utility across various chemical transformations Mary M. Kim et al., 2008.
Safety and Hazards
Future Directions
The future directions for 3-Iodo-1-isopropyl-1H-pyrazole could involve its use in the synthesis of new drugs or bioactive compounds, given the wide range of applications of pyrazole compounds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mechanism of Action
Target of Action
As a pharmaceutical intermediate, it may be used to synthesize more complex compounds that interact with specific biological targets .
Mode of Action
It’s worth noting that pyrazole derivatives are known to exhibit a broad range of biological activities, which suggests that 3-iodo-1-isopropyl-1h-pyrazole could potentially interact with various biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be light-sensitive and incompatible with oxidizing agents, acids, and bases . Therefore, it should be handled in a well-ventilated place and stored in a dry, cool, and well-ventilated environment .
Biochemical Analysis
Biochemical Properties
3-Iodo-1-isopropyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with alcohol dehydrogenase enzymes, which are involved in the metabolism of alcohols in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity. This inhibition can affect the overall metabolic processes in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways . Additionally, this compound can impact cellular metabolism by inhibiting key enzymes, leading to changes in the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can occur through competitive binding at the active site or through allosteric modulation, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is light-sensitive and can degrade when exposed to light . Over time, this degradation can lead to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, the compound can inhibit enzymes involved in the metabolism of alcohols, leading to changes in the levels of metabolites and the overall metabolic flux . These interactions can have downstream effects on other metabolic processes, highlighting the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported through the cell membrane and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . The localization and accumulation of this compound in specific tissues can influence its overall effectiveness and potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical effects. For example, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIHVCDANZPVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266115-22-3 | |
Record name | 3-iodo-1-(propan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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